5-Cyclopentyl-5-methylimidazolidine-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyclopentyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(6-4-2-3-5-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACTYIAGTKDMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290433 | |
| Record name | MLS002693628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-79-5 | |
| Record name | MLS002693628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Cyclopentyl-5-methylimidazolidine-2,4-dione, known by its chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 182.22 g/mol
- IUPAC Name : this compound
The compound features an imidazolidine ring, which is significant for its biological activity. The presence of two nitrogen atoms in the five-membered ring contributes to its reactivity and interaction with biological targets.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
-
Antidepressant and Anxiolytic Effects :
- In studies involving derivatives of imidazolidine compounds, certain analogs demonstrated significant affinity for serotonin receptors (5-HT and 5-HT). For instance, one derivative showed agonistic activity at the 5-HT receptor, producing antidepressant-like effects in animal models without impacting locomotor activity .
- The compound's structural characteristics allow it to stabilize ligand-receptor complexes effectively, enhancing its therapeutic potential .
-
Anti-inflammatory Activity :
- Compounds related to this compound have been evaluated for anti-inflammatory properties. Studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests a potential role in managing inflammatory conditions .
-
Neuroprotective Properties :
- The compound may serve as a lead for developing neuroprotective drugs due to its ability to modulate neurotransmitter systems. Its unique structure allows it to interact with various neural pathways, potentially offering protection against neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can yield various derivatives with enhanced biological activities. The core structure allows for modifications that can improve efficacy or reduce side effects in pharmacological applications.
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
Several case studies have highlighted the effectiveness of compounds derived from the imidazolidine framework:
- Case Study on Depression Models :
- Inflammation Model :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
